6-O-Octanoyl-L-ascorbic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

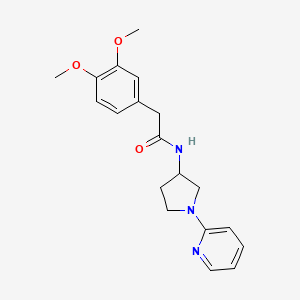

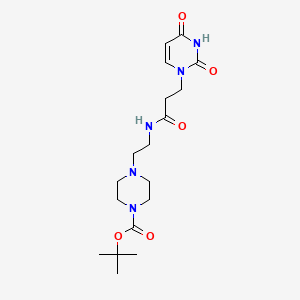

L-アスコルビルオクタノエート: は、L-アスコルビン酸(ビタミンC)とオクタン酸(カプリル酸)から誘導されるエステルです。この化合物は、L-アスコルビン酸の抗酸化特性とオクタン酸の親油性特性を組み合わせており、特に化粧品、医薬品、食品産業の分野において、さまざまな用途に有用な成分となっています。

製造方法

合成経路と反応条件: L-アスコルビルオクタノエートは通常、L-アスコルビン酸とオクタン酸のエステル化反応によって合成されます。反応は、リポザイムTL IMやノボザイム435などの固定化リパーゼによって触媒され、穏やかな条件下で行われます。 このプロセスでは、反応物をアセトンや2-メチル-2-ブタノールなどの有機溶媒に混合し、通常50〜60°Cの制御された温度で反応を進行させます .

工業的生産方法: 工業的な設定では、L-アスコルビルオクタノエートの生産は、回転床反応器またはバスケット反応器を使用してスケールアップできます。これらの反応器は、連続運転と触媒の簡単なリサイクルを可能にするため、プロセスをより効率的かつ費用対効果の高いものにします。 これらの反応器における固定化リパーゼの使用は、高い収率と操作安定性を保証します .

準備方法

Synthetic Routes and Reaction Conditions: L-Ascorbyl octanoate is typically synthesized through an esterification reaction between L-ascorbic acid and octanoic acid. The reaction is often catalyzed by immobilized lipases, such as Lipozyme TL IM or Novozym 435, under mild conditions. The process involves mixing the reactants in an organic solvent, such as acetone or 2-methyl-2-butanol, and allowing the reaction to proceed at a controlled temperature, usually around 50-60°C .

Industrial Production Methods: In industrial settings, the production of L-Ascorbyl octanoate can be scaled up using a rotating bed reactor or a basket reactor. These reactors allow for continuous operation and easy recycling of the catalyst, making the process more efficient and cost-effective. The use of immobilized lipases in these reactors ensures high yields and operational stability .

化学反応の分析

反応の種類: L-アスコルビルオクタノエートは、主にエステル化と加水分解反応を起こします。エステル化反応は、L-アスコルビン酸とオクタン酸の間のエステル結合の形成を伴い、加水分解は、水またはその他の加水分解剤の存在下でこの結合の破壊を伴います。

一般的な試薬と条件:

エステル化: 50〜60°Cで有機溶媒(例:アセトン、2-メチル-2-ブタノール)中で固定化リパーゼ(例:リポザイムTL IM、ノボザイム435)によって触媒されます.

加水分解: 通常、水性環境または酸や塩基などの加水分解剤の存在下で発生します。

主要な生成物:

エステル化: L-アスコルビルオクタノエート。

加水分解: L-アスコルビン酸とオクタン酸。

科学研究への応用

L-アスコルビルオクタノエートは、特にその抗酸化特性と親油性のために、科学研究で幅広い用途があります。

化学:

- エステル化と加水分解反応を含む研究におけるモデル化合物として使用されます。

- さまざまな合成プロセスにおけるグリーンケミストリーの代替手段としての可能性を調査しています .

生物学:

- 生物学的膜を酸化損傷から保護する役割について研究されています。

- 脂質ベースの製剤の安定化に関する研究で使用されています .

医学:

- 医薬品製剤におけるビタミンCの送達と安定性の向上における可能性を探求しています。

- 抗酸化特性と酸化ストレス関連疾患の予防における潜在的な治療効果について調査されています .

産業:

- 抗酸化剤および皮膚コンディショニング剤として、化粧品業界で広く使用されています。

- 食品の脂質酸化を防止するための保存料として、食品業界で使用されています .

科学的研究の応用

L-Ascorbyl octanoate has a wide range of applications in scientific research, particularly due to its antioxidant properties and lipophilic nature.

Chemistry:

- Used as a model compound in studies involving esterification and hydrolysis reactions.

- Investigated for its potential as a green chemistry alternative in various synthetic processes .

Biology:

- Studied for its role in protecting biological membranes from oxidative damage.

- Used in research on the stabilization of lipid-based formulations .

Medicine:

- Explored for its potential in enhancing the delivery and stability of vitamin C in pharmaceutical formulations.

- Investigated for its antioxidant properties and potential therapeutic effects in preventing oxidative stress-related diseases .

Industry:

- Widely used in the cosmetics industry as an antioxidant and skin-conditioning agent.

- Employed in the food industry as a preservative to prevent lipid oxidation in food products .

作用機序

L-アスコルビルオクタノエートは、主にその抗酸化特性を通じて効果を発揮します。この化合物は、脂質ラジカルに水素原子を供与することにより、それらを中和し、脂質過酸化を防ぎます。 また、活性酸素種をスカベンジし、アルファ-トコフェロールなどの他の抗酸化剤をラジカル形態から再生します .

分子標的と経路:

脂質ラジカル: 水素原子を供与することにより、脂質ラジカルを中和します。

活性酸素種: 酸化損傷を防ぐために、活性酸素種をスカベンジします。

類似の化合物との比較

L-アスコルビルオクタノエートは、アスコルビルパルミテートやアスコルビルオレエートなどの化合物を含むアスコルビルエステルのファミリーの一部です。これらの化合物は、同様の抗酸化特性を共有していますが、親油性と用途が異なります。

類似の化合物:

アスコルビルパルミテート: 食品や化粧品に抗酸化剤として使用される、L-アスコルビン酸とパルミチン酸のエステル.

アスコルビルオレエート: 界面活性剤と抗酸化特性で知られる、L-アスコルビン酸とオレイン酸のエステル.

L-アスコルビルオクタノエートの独自性:

親油性: オクタン酸部分は中程度の親油性を付与し、水と油の両方の溶解性が求められる用途に適しています。

L-アスコルビルオクタノエートは、そのバランスのとれた特性により、研究および産業におけるさまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Ascorbyl Palmitate: An ester of L-ascorbic acid and palmitic acid, used as an antioxidant in food and cosmetics.

Ascorbyl Oleate: An ester of L-ascorbic acid and oleic acid, known for its surfactant and antioxidant properties.

Uniqueness of L-Ascorbyl Octanoate:

Lipophilicity: The octanoic acid moiety imparts moderate lipophilicity, making it suitable for applications where both water and oil solubility are desired.

Antioxidant Efficiency: Combines the antioxidant properties of L-ascorbic acid with the stability and solubility benefits of octanoic acid.

L-Ascorbyl octanoate stands out due to its balanced properties, making it a versatile compound for various applications in research and industry.

特性

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMYJAOMXLDBDV-TVQRCGJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2670534.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)

![1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2670540.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)

![5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2670553.png)